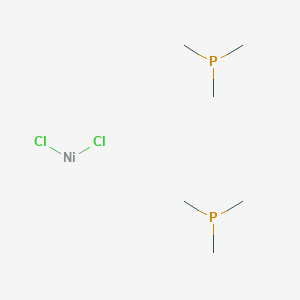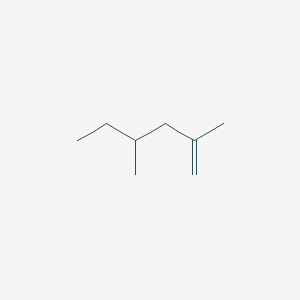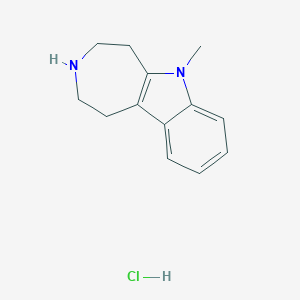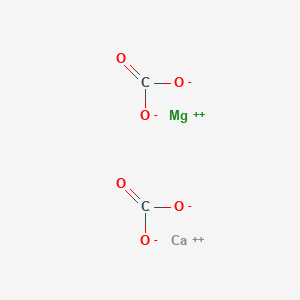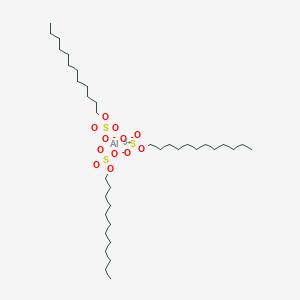
Aluminium dodecyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminium dodecyl sulphate (ADS) is a type of anionic surfactant that is commonly used in scientific research for its unique properties. ADS is synthesized through a series of chemical reactions that involve the combination of dodecyl sulphate and aluminium ions.
Mécanisme D'action
The mechanism of action of Aluminium dodecyl sulphate is not fully understood. However, it is believed that Aluminium dodecyl sulphate functions as a surfactant by lowering the surface tension of the solution in which it is present. This allows for better dispersion of particles and improved stability of the solution. Aluminium dodecyl sulphate may also interact with the surface of nanoparticles and other materials, which can affect their properties and behavior.
Biochemical and Physiological Effects
There is limited information available regarding the biochemical and physiological effects of Aluminium dodecyl sulphate. However, it is known that Aluminium dodecyl sulphate can cause irritation to the skin and eyes if it comes into contact with these areas. Aluminium dodecyl sulphate is also toxic to aquatic organisms, and care should be taken when disposing of solutions containing Aluminium dodecyl sulphate.
Avantages Et Limitations Des Expériences En Laboratoire
Aluminium dodecyl sulphate has several advantages for use in laboratory experiments. It is a relatively inexpensive surfactant that is readily available. Additionally, Aluminium dodecyl sulphate has a high degree of stability and can be stored for long periods of time without significant degradation. However, Aluminium dodecyl sulphate may not be suitable for all types of experiments, and care should be taken when selecting a surfactant for a particular application.
Orientations Futures
There are several future directions for research involving Aluminium dodecyl sulphate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, research is needed to better understand the mechanism of action of Aluminium dodecyl sulphate and its effects on the properties of nanoparticles and other materials. Finally, there is a need for further investigation into the potential toxicity of Aluminium dodecyl sulphate and its impact on the environment.
In conclusion, Aluminium dodecyl sulphate is a unique anionic surfactant that has many applications in scientific research. Its synthesis method is relatively simple, and it is commonly used as a surfactant, stabilizer, and dispersant in various types of experiments. While Aluminium dodecyl sulphate has several advantages, care should be taken when selecting a surfactant for a particular application. Future research is needed to better understand the mechanism of action of Aluminium dodecyl sulphate and its potential impact on the environment.
Méthodes De Synthèse
Aluminium dodecyl sulphate is synthesized through a series of chemical reactions that involve the combination of dodecyl sulphate and aluminium ions. The first step in the synthesis process involves the preparation of a solution of dodecyl sulphate. This solution is then combined with an aqueous solution of aluminium ions, which results in the formation of Aluminium dodecyl sulphate. The synthesis of Aluminium dodecyl sulphate is a relatively simple process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Aluminium dodecyl sulphate is commonly used in scientific research for its unique properties. It is often used as a surfactant in various types of experiments, including chromatography, electrophoresis, and mass spectrometry. Aluminium dodecyl sulphate is also used as a stabilizer in the production of nanoparticles and as a dispersant in the preparation of nanocomposites. Additionally, Aluminium dodecyl sulphate is used in the production of various types of coatings and inks.
Propriétés
Numéro CAS |
16509-02-7 |
|---|---|
Nom du produit |
Aluminium dodecyl sulphate |
Formule moléculaire |
C36H75AlO12S3 |
Poids moléculaire |
823.2 g/mol |
Nom IUPAC |
aluminum;dodecyl sulfate |
InChI |
InChI=1S/3C12H26O4S.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h3*2-12H2,1H3,(H,13,14,15);/q;;;+3/p-3 |
Clé InChI |
BMNCMOOEMRLNKB-UHFFFAOYSA-K |
SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].[Al+3] |
SMILES canonique |
CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].[Al+3] |
Autres numéros CAS |
16509-02-7 |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B100030.png)
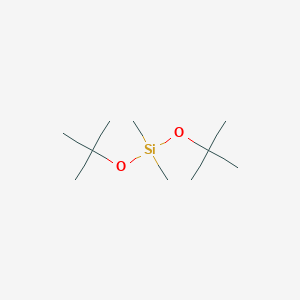
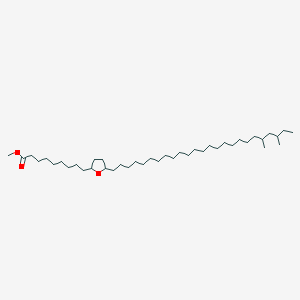
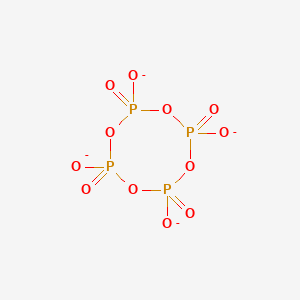
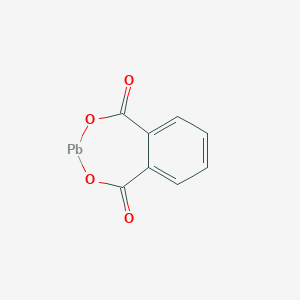
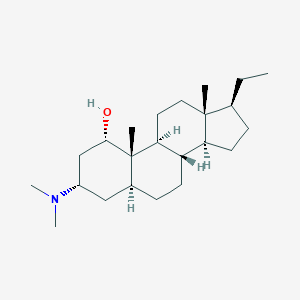
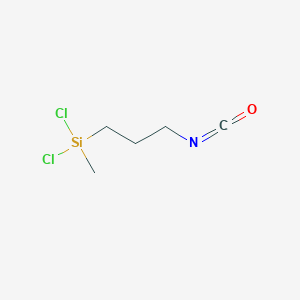
![Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanamido)propanoate](/img/structure/B100044.png)
